REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)[NH2:5].[C:15](Cl)(Cl)=[O:16]>C(Cl)Cl.ClC1C=CC(C)=CC=1>[F:1][C:2]1[CH:3]=[C:4]([N:5]=[C:15]=[O:16])[CH:6]=[CH:7][C:8]=1[N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1
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Name
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|
Quantity
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12.01 g
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Type
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reactant
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Smiles
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FC=1C=C(N)C=CC1N1CCOCC1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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63.4 mL
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Type
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reactant
|
Smiles
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C(=O)(Cl)Cl
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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ClC1=CC=C(C=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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a while maintaining the temperature from about −12 to 3°
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Type
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WASH
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Details
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The material is rinsed in with methylene chloride (30 ml)
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Type
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TEMPERATURE
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Details
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The mixture is then warmed to 130° under atmospheric pressure with concomitant distillation of methylene chloride, phosgene, toluene and hydrogen chloride gas into a caustic scrubber
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Type
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TEMPERATURE
|
Details
|
The mixture is cooled to 25°
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The precipitate is washed with methylene chloride (3×15 ml)
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Type
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CONCENTRATION
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Details
|
The filtrate is concentrated under reduced pressure
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Type
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ADDITION
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Details
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Heptane (200 ml) is added to the concentrated filtrate
|
Type
|
TEMPERATURE
|
Details
|
the resultant slurry cooled to −32°
|
Type
|
FILTRATION
|
Details
|
The product is collected by filtration with reduced pressure
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
TEMPERATURE
|
Details
|
cooled to −30°
|
Type
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CUSTOM
|
Details
|
dried in a nitrogen stream
|
Name
|
|
Type
|
product
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Smiles
|
FC=1C=C(C=CC1N1CCOCC1)N=C=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |